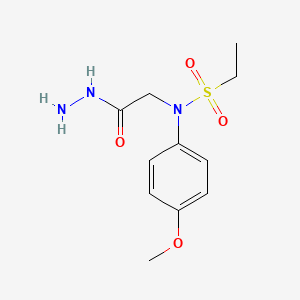
N-(2-hydrazino-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydrazino-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydrazino-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide, a compound characterized by its unique hydrazine and sulfonamide moieties, has garnered attention for its potential biological activities. This article delves into the synthesis, structural properties, and biological activities of this compound, highlighting its antimicrobial, anticancer, and cytotoxic effects.
- Molecular Formula : C₁₁H₁₇N₃O₄S
- Molecular Weight : 287.34 g/mol
- CAS Number : 725692-60-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₄S |
| Molecular Weight | 287.34 g/mol |
| Melting Point | Not specified |
| Density | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate sulfonamides and aldehydes. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.
Antimicrobial Activity
Research indicates that compounds containing hydrazine and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may possess similar efficacy .
Anticancer Effects
The anticancer potential of hydrazone derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . This compound's specific effects on cancer cells remain to be thoroughly investigated.
Cytotoxicity
Cytotoxicity assays reveal that while some hydrazone derivatives are toxic to cancer cells, they can also exhibit low toxicity to normal cells, making them promising candidates for further development . The balance between efficacy against cancer cells and safety for normal cells is crucial for therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of synthesized hydrazone derivatives against various bacterial strains. The results indicated that certain derivatives showed comparable or superior activity to established antibiotics, highlighting the potential of this compound in treating resistant infections .
- Cytotoxicity Assessment : In a cytotoxicity study involving several cancer cell lines, derivatives similar to this compound were tested for their ability to induce apoptosis. Results showed significant apoptotic effects at specific concentrations, suggesting a promising therapeutic index for future drug development .
Propriétés
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-19(16,17)14(8-11(15)13-12)9-4-6-10(18-2)7-5-9/h4-7H,3,8,12H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQIUNDOHZAJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)NN)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














